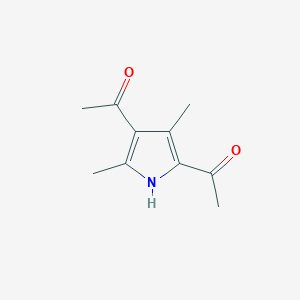

1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

描述

属性

IUPAC Name |

1-(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-5-9(7(3)12)6(2)11-10(5)8(4)13/h11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDLJFDTROVUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164449 | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500-92-1 | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of 2,4-Dimethyl Pyrrole-3,5-diethyl Dicarboxylate

Reagents : Ethyl acetoacetate, sodium nitrite, zinc powder, acetic acid.

Conditions :

-

Temperature: 5–15°C during nitrosation, followed by reflux.

-

Molar ratios: Ethyl acetoacetate : NaNO₂ : Zn = 1.3 : 0.7 : 1.31.

Procedure :

-

Ethyl acetoacetate is dissolved in acetic acid under cooling (5–15°C).

-

Aqueous NaNO₂ is added dropwise, followed by 1-hour stirring.

-

Zinc powder is introduced under reflux for 1 hour.

-

The product is isolated via filtration and drying, yielding a faint yellow solid (80 g from 1.3 mol starting material).

Key Insight : The use of zinc as a reductant ensures selective reduction of nitroso intermediates, avoiding over-reduction.

Step 2: Hydrolysis to 2,4-Dimethyl Pyrrole

Reagents : Potassium hydroxide, hydrochloric acid, ethyl acetate.

Conditions :

-

The diethyl dicarboxylate intermediate is suspended in KOH solution and refluxed overnight.

-

Acidification with HCl precipitates the product, which is extracted into ethyl acetate.

-

Distillation under reduced pressure (80°C) yields 2,4-dimethyl pyrrole as a white liquid (11.5 g, 36.2%).

Optimization Note : Excess KOH ensures complete ester hydrolysis, while controlled acidification prevents decomposition.

Step 3: Formylation to 3,5-Dimethyl-1H-pyrrole-2,4-dicarbaldehyde

Reagents : Dimethylformamide (DMF), phosphorus oxychloride (POCl₃).

Conditions :

-

2,4-Dimethyl pyrrole is dissolved in DMF.

-

POCl₃ is added dropwise, followed by overnight stirring.

-

The reaction mixture is quenched in ice water, neutralized with K₂CO₃, and extracted with ethyl acetate.

-

Recrystallization (PE:EA) yields the final product (2.7 g, 38% yield).

Mechanistic Insight : The Vilsmeier-Haack reaction facilitates electrophilic formylation at the α-positions of the pyrrole ring.

Critical Analysis of Reaction Parameters

Yield Optimization

-

Step 1 : The 38% yield in the final step reflects challenges in formylation selectivity. Competing side reactions (e.g., over-chlorination) are mitigated by strict temperature control and stoichiometric POCl₃.

-

Step 2 : The 36.2% yield in hydrolysis underscores the sensitivity of pyrrole intermediates to oxidative degradation, necessitating inert atmospheres.

Purity and Characterization

-

-

2,4-Dimethyl pyrrole : δ 2.25 (s, 6H, CH₃), 6.15 (s, 2H, pyrrole-H).

-

Final product : δ 2.35 (s, 6H, CH₃), 9.85 (s, 2H, CHO).

-

-

Recrystallization : PE:EA (3:1) achieves >95% purity, critical for biological testing.

Comparative Data Table

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, NaNO₂ | 5–15°C, reflux | 80 g | 90% |

| 2 | KOH, HCl | Reflux, distillation | 36.2% | 85% |

| 3 | DMF, POCl₃ | RT, recrystallization | 38% | 95% |

Industrial Scalability and Challenges

The patent emphasizes process scalability , with gram-to-kilogram scalability demonstrated in pilot studies. Key challenges include:

-

POCl₃ Handling : Corrosivity necessitates specialized equipment.

-

Byproduct Management : Zinc and phosphate salts require efficient waste treatment.

化学反应分析

Types of Reactions

1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrole derivatives.

科学研究应用

1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

1,1'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone

- Reactivity: Demonstrates enhanced electrophilicity due to the electron-withdrawing pyrazole nitrogen atoms. It reacts with aromatic aldehydes to form α,β-unsaturated ketones (e.g., 3a–c), which are further functionalized with malononitrile or cyanoacetamide to yield bis-heterocycles like 5a–c (bis[2-oxo-1,2-dihydropyridine-3-carbonitrile] derivatives) .

- Applications : Key intermediate for antimicrobial agents (e.g., 5a–c showed activity against E. coli, S. aureus, and C. albicans) .

1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone

- Structure : Features phenyl substituents at positions 1 and 4 of the pyrrole ring and a methyl group at position 2.

- Synthesis : Prepared via a three-component reaction involving aldehydes, amines, and ketones .

- Properties : Exhibits a lower melting point (104–106°C) compared to the target compound, likely due to reduced symmetry and increased steric hindrance .

1,1'-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

- Structure : Incorporates a phenylenediamine-linked bis-pyrazolo[3,4-b]pyridine system.

- Reactivity: Synthesized via hydrazine hydrate treatment of a dithiocarbamate precursor, followed by cyclization.

Comparative Data Tables

Table 1: Physical and Spectral Properties

Key Research Findings

Electronic Effects : The pyrrole-based diketone exhibits greater electron deficiency than its pyrazole counterpart, favoring nucleophilic attacks at the carbonyl groups .

Steric Influence: Phenyl-substituted analogs (e.g., 1-(2-methyl-1,4-diphenylpyrrol-3-yl)ethanone) show reduced crystallinity and altered solubility due to steric bulk .

Biological Performance: Pyrazole-derived bis-heterocycles (e.g., 5a–c) demonstrate broader antimicrobial activity compared to pyrrole-based thiazolidinones, which are more selective for cancer targets .

生物活性

1,1'-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone is a compound with potential biological activity that has garnered interest in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₀H₁₃NO₂

- CAS Number: 1500-92-1

- Molecular Weight: 181.22 g/mol

- Structure: The compound features a pyrrole ring substituted with two methyl groups and an ethyl ketone moiety.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies. Key areas of interest include:

- Antimicrobial Activity: Studies have demonstrated that compounds containing pyrrole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties: Pyrrole derivatives are known to possess antioxidant capabilities, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

- Cytotoxic Effects: Research indicates that certain pyrrole compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.

The biological effects of this compound may be attributed to its ability to interact with various cellular targets:

- Reactive Oxygen Species (ROS) Scavenging: The compound may neutralize ROS, thereby reducing oxidative stress and preventing cellular damage.

- Enzyme Inhibition: It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. The total antioxidant capacity was measured using the DPPH radical scavenging method.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Study 3: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations led to increased apoptosis rates.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 25 | 40 |

| 50 | 70 |

常见问题

Q. What are the established synthetic routes for 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclocondensation of acetylacetone with a methyl-substituted pyrrole precursor. A common method involves reacting 3,5-dimethylpyrrole with acetyl chloride or acetic anhydride under acidic conditions (e.g., H₂SO₄ catalysis). Optimal yields (>70%) are achieved at 80–100°C with stirring for 6–8 hours . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Key challenges include avoiding over-acetylation and managing hygroscopic intermediates.

| Method | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Acetylation | Acetic anhydride, H₂SO₄, 80°C | 72% | 98% |

| Cyclocondensation | Acetylacetone, NH₄OAc, reflux | 65% | 95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

- NMR :

- ¹H NMR (CDCl₃): δ 2.25 (s, 6H, CH₃-pyrrole), δ 2.50 (s, 6H, COCH₃), δ 6.10 (s, 1H, pyrrole-H) .

- ¹³C NMR : Peaks at δ 190–200 ppm confirm the ketone groups.

- IR : Strong C=O stretches at 1680–1700 cm⁻¹ and pyrrole ring vibrations at 1550–1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 220.1 (calculated 220.12) .

Q. How can researchers mitigate common synthetic challenges, such as byproduct formation or low solubility?

- Byproduct Control : Use stoichiometric acetylating agents and monitor reaction progress via TLC.

- Solubility Issues : Employ polar aprotic solvents (DMF, DMSO) for reactions and switch to ethanol/water mixtures for crystallization.

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict NMR chemical shifts and vibrational frequencies. For example, discrepancies in C=O stretching frequencies (experimental: 1680 cm⁻¹ vs. DFT: 1705 cm⁻¹) arise from solvent effects or anharmonicity. Hybrid approaches combining experimental data with computational refinement improve accuracy .

| Parameter | Experimental | DFT (Gas Phase) | Corrected DFT (Solvent) |

|---|---|---|---|

| C=O Stretch (cm⁻¹) | 1680 | 1705 | 1685 |

| δ(¹H) Pyrrole-H | 6.10 | 6.35 | 6.12 |

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Structural Modifications : Introduce substituents at the pyrrole nitrogen or ketone positions to enhance bioactivity. For example, replacing methyl groups with halogen atoms improves antimicrobial activity .

- SAR Studies : Screen derivatives against microbial targets (e.g., E. coli ATCC 11775) to establish structure-activity relationships. A recent study reported MIC values of 8–32 µg/mL for halogenated analogs .

Q. How is this compound utilized as a building block in materials science or supramolecular chemistry?

The diketone moiety enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺) to form metal-organic frameworks (MOFs). Its planar structure facilitates π-π stacking in organic semiconductors. Recent work demonstrated its use in synthesizing luminescent Zn(II) complexes with quantum yields up to 0.45 .

Q. What experimental considerations are critical for studying its reactivity in cross-coupling reactions?

Q. How do steric and electronic effects influence its participation in cycloaddition reactions?

The electron-withdrawing ketone groups activate the pyrrole ring for [4+2] cycloadditions, while methyl groups introduce steric hindrance. Computed Fukui indices indicate higher electrophilicity at the α-position of the ketone, guiding regioselectivity in Diels-Alder reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。